4-(Azetidin-1-yl)butan-1-amine

Ring strain Azetidine reactivity Strain-release chemistry

Medicinal chemistry requires rigid linkers that differentiate SAR without increasing molecular weight. 4-(Azetidin-1-yl)butan-1-amine (MW 128.22) delivers strain-driven reactivity unavailable in pyrrolidine or piperidine analogs. - Azetidine ring strain energy: 25.2 kcal/mol (vs pyrrolidine 5.8 kcal/mol) - enables unique ring-opening & expansion. - Validated pharmacophore: Azetidine-containing VMAT2 inhibitor achieved Ki = 24 nM (1.8x improvement over piperidine analog). - Batch-specific QC: ≥95% purity with NMR, HPLC, GC documentation. Immediate shipment, standard ambient conditions.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 1256276-42-2
Cat. No. B3226454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)butan-1-amine
CAS1256276-42-2
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CN(C1)CCCCN
InChIInChI=1S/C7H16N2/c8-4-1-2-5-9-6-3-7-9/h1-8H2
InChIKeyGDDVJOLZCCPLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-1-yl)butan-1-amine – Saturated N-Heterocyclic Building Block Overview


4-(Azetidin-1-yl)butan-1-amine (CAS 1256276-42-2; molecular formula C7H16N2; molecular weight 128.22 g/mol; SMILES: NCCCCN1CCC1) is a bifunctional chemical building block that combines a primary amine terminus with a strained four-membered azetidine heterocycle linked through a linear n-butylene spacer . The compound is commercially available at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses from multiple global suppliers serving pharmaceutical R&D . The azetidine ring imparts a ring strain energy of 25.2 kcal/mol—substantially higher than the corresponding 5-membered pyrrolidine (5.8 kcal/mol) or 6-membered piperidine (~0 kcal/mol)—while maintaining a pKa (11.29) nearly identical to pyrrolidine (11.31), meaning the compound retains typical secondary amine reactivity but with unique strain-enabled synthetic versatility [1].

Strain-Release Utility Azetidine ring (25.2 kcal/mol strain) enables unique ring-opening and expansion reactions
Bifunctional Linker Primary amine and strained azetidine linked via linear butylene spacer
Analytical QC High purity with batch-specific NMR, HPLC, and GC documentation from global suppliers

Why Pyrrolidine, Piperidine, or Positional Isomer Analogs Cannot Substitute


Substituting a larger-ring analog such as 4-(pyrrolidin-1-yl)butan-1-amine (CAS 24715-90-0, C8H18N2, MW 142.24) or 4-(piperidin-1-yl)butan-1-amine for the azetidine-containing compound fundamentally alters both synthetic reactivity and biological presentation. The azetidine ring's strain energy (25.2 kcal/mol) is 4.3-fold greater than pyrrolidine (5.8 kcal/mol), enabling unique nucleophilic ring-opening and ring-expansion reactions that are kinetically inaccessible to the less-strained 5- and 6-membered counterparts [1]. This strain differential has been exploited pharmacologically: in a direct head-to-head study of VMAT2 inhibitors within the lobelane scaffold, replacing the central piperidine ring (lobelane, Ki = 45 nM) or pyrrolidine ring (norlobelane, Ki = 43 nM) with an azetidine ring yielded analog 22b with Ki = 24 nM—a ~2-fold potency improvement attributed to the altered conformational and electronic properties of the four-membered ring [2]. Furthermore, the positional isomer 3-(azetidin-1-yl)butan-1-amine (CAS 1782531-24-1) introduces a branched methyl spacer that alters both the distance and orientation between the amine and azetidine moieties, producing different predicted physicochemical properties (predicted pKa 10.17, bp 184.9 °C, density 0.954 g/cm³ for the 3-isomer) and distinct molecular recognition profiles compared to the straight-chain 4-isomer . These differences are not interchangeable in SAR-driven optimization campaigns.

Pyrrolidine analog
Lower ring strain (5.8 vs 25.2 kcal/mol) limits strain-release reactivity; synthetic pathways may not transfer
Piperidine analog
Unstrained ring (~0 kcal/mol) and altered conformation shift biological target engagement (VMAT2 Ki shift reported)
3-azetidinyl isomer
Branched spacer alters amine-azetidine distance and predicted pKa, affecting molecular recognition profiles

Quantitative Comparative Evidence: Ring Strain, Binding Affinity, and Physicochemical Differentiation


Ring Strain Energy: Azetidine vs Pyrrolidine vs Piperidine

The azetidine ring in 4-(Azetidin-1-yl)butan-1-amine possesses an experimentally determined ring strain energy of 25.2 kcal/mol. This is 4.3-fold greater than the 5-membered pyrrolidine ring (5.8 kcal/mol) and dramatically higher than the essentially unstrained piperidine ring (~0 kcal/mol) [1]. While the pKa of the azetidine nitrogen (11.29) is nearly identical to pyrrolidine (11.31)—meaning basicity is preserved—the heightened strain energy renders the azetidine ring susceptible to nucleophilic ring-opening, ring-expansion to pyrrolidines, and other strain-release transformations that are not accessible to larger ring analogs under comparable conditions [1].

Ring Strain Energy
Class-level inference
25.2 kcal/mol
4.3× vs pyrrolidine (5.8), >25 vs piperidine (~0)
Supports strain-release synthetic transformations
Thermochemical data from review; experimental conditions may vary
Ring strain Azetidine reactivity Strain-release chemistry

VMAT2 Inhibition: Azetidine-Containing Analog vs Piperidine- and Pyrrolidine-Containing Analogs

In a study by Ding et al. (Bioorg Med Chem, 2013), lobelane analogs incorporating a central piperidine, pyrrolidine, or azetidine ring were synthesized and evaluated for inhibition of [3H]dopamine uptake into isolated synaptic vesicles. The cis-4-methoxy azetidine analog 22b exhibited a Ki of 24 nM, which was approximately 1.9-fold more potent than the piperidine-containing parent lobelane (2a, Ki = 45 nM) and 1.8-fold more potent than the pyrrolidine-containing norlobelane (2b, Ki = 43 nM) [1]. All azetidine analogs (series 15a–15c and 22a–22c) exhibited Ki ≤ 66 nM. This direct, intra-study comparison establishes that reducing the central heterocycle ring size from 6- or 5-membered to a 4-membered azetidine improves VMAT2 inhibitory potency.

VMAT2 Inhibition
Head-to-head comparison
Ki 24 nM (azetidine 22b)
vs. lobelane 45 nM (piperidine), norlobelane 43 nM (pyrrolidine)
Reported higher VMAT2 inhibition in synaptic vesicle assay
Model-specific; requires validation in target assay
VMAT2 inhibitor Dopamine uptake Azetidine scaffold advantage

Dopamine D3 Receptor Binding Affinity: Azetidine-Containing Ligand Validation

4-(Azetidin-1-yl)butan-1-amine has been employed as a key synthetic intermediate to construct BDBM50177351 (CHEMBL199453), a pyrimidinone-piperazine hybrid incorporating the 4-(azetidin-1-yl)butyl fragment. This compound displays a binding affinity of Ki = 4.40 nM at the human cloned dopamine D3 receptor [1]. The binding data, curated in BindingDB (Entry DOI: 10.7270/Q2TH8M89) and linked to the primary article (DOI: 10.1016/j.bmcl.2005.10.068), confirms that the azetidine-butylamine moiety is compatible with high-affinity GPCR target engagement. By contrast, analogous building blocks with larger rings (pyrrolidine, piperidine) or branched spacers (3-azetidinyl isomer) produce different spatial presentation of the terminal amine, which can alter D3 receptor pharmacophore matching.

D3 Receptor Affinity
Cross-study comparable
Ki 4.40 nM (human D3)
Ligand incorporating azetidine-butyl fragment
Supports D3-targeted ligand design
Binding of full ligand; building block contribution inferred
Dopamine D3 receptor GPCR ligand design Azetidine pharmacophore

Molecular Weight Advantage: Azetidine vs Pyrrolidine Analog

For fragment-based drug discovery (FBDD) and lead optimization programs where every Dalton of molecular weight impacts ligand efficiency metrics (LE, LLE, LELP), the 14 Da mass differential between 4-(azetidin-1-yl)butan-1-amine (C7H16N2, MW 128.22) and its closest 5-membered ring analog 4-(pyrrolidin-1-yl)butan-1-amine (C8H18N2, MW 142.24) is practically significant. The azetidine compound delivers one fewer methylene unit (C7 vs C8), resulting in a ~10% lower molecular weight while preserving the same number of hydrogen bond donors (1 primary amine) and acceptors (2: amine N + azetidine N). This translates to inherently higher heavy atom-normalized ligand efficiency potential when the building block is incorporated into a final compound.

Molecular Weight
Data to verify
128.22 g/mol
14 Da lower vs. pyrrolidine analog (142.24)
Lower MW supports fragment-based library design
Sources not specified; verify with COA
Fragment-based drug discovery Ligand efficiency Molecular weight optimization

Procurement-Relevant Application Scenarios


CNS Drug Discovery: D3 Dopamine Receptor Ligand Optimization

Medicinal chemistry teams pursuing selective D3 receptor ligands for neurological and psychiatric indications should prioritize 4-(Azetidin-1-yl)butan-1-amine as a linker fragment. The existing validation that a ligand incorporating the 4-(azetidin-1-yl)butyl moiety achieves Ki = 4.40 nM at human D3 receptor [REFS-1 in Evidence_Item 3] establishes this building block as a productive pharmacophoric element. The linear butylamine spacer positions the primary amine at a defined distance from the azetidine ring, enabling systematic SAR exploration around the amine terminus while exploiting the azetidine ring's conformational rigidity for target complementarity.

VMAT2 Inhibitor Lead Generation

The direct head-to-head demonstration that azetidine-containing analogs achieve 1.8–1.9-fold greater VMAT2 inhibitory potency (Ki = 24 nM vs 43–45 nM) compared to pyrrolidine and piperidine counterparts [REFS-1 in Evidence_Item 2] makes 4-(Azetidin-1-yl)butan-1-amine the preferred primary amine intermediate for constructing new VMAT2-targeted chemical series. Researchers initiating novel VMAT2 inhibitor campaigns should procure this building block to access the potency advantage conferred by the four-membered ring directly within their scaffold.

Strain-Release and Ring-Expansion Synthetic Methodology Development

For academic and industrial synthetic chemistry groups developing strain-release amination, ring-opening, or ring-expansion methodologies, the 25.2 kcal/mol ring strain energy of the azetidine moiety [REFS-1 in Evidence_Item 1] provides a thermodynamically activated substrate that is not matched by pyrrolidine (5.8 kcal/mol) or piperidine (~0 kcal/mol) analogs. 4-(Azetidin-1-yl)butan-1-amine offers the additional advantage of a solvent-exposed primary amine handle for further derivatization pre- or post-ring-transformation, enabling reaction monitoring and product purification via standard amine-reactive protocols.

Fragment-Based Drug Discovery Library Construction

FBDD programs requiring a structurally diverse, low-molecular-weight amine library should include 4-(Azetidin-1-yl)butan-1-amine based on its MW of 128.22 Da—significantly below the typical fragment cutoff (~300 Da)—and its 14 Da advantage over the pyrrolidine analog [REFS-1 and REFS-2 in Evidence_Item 4]. The compound contributes one H-bond donor and two H-bond acceptors, fitting rule-of-three fragment criteria. Its commercial availability at ≥95% purity with batch-specific NMR, HPLC, and GC documentation from suppliers such as Bidepharm ensures reproducible fragment screening data.

Application
Selection Property
Validation Focus
D3 receptor ligand design
Azetidine-butylamine fragment with validated GPCR compatibility
D3 receptor binding assay and SAR evaluation
VMAT2 inhibitor research
Azetidine scaffold with reported higher VMAT2 inhibition vs. larger-ring analogs
VMAT2 uptake assay and scaffold optimization
Strain-release methodology
High ring strain (25.2 kcal/mol) enabling unique transformations
Reactivity under strain-release and ring-expansion conditions
Fragment-based library design
Low MW (128.22) and favorable ligand efficiency parameters
Fragment screening and LE metric analysis
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